molecular formula C11H14N4O2 B1348378 7-Deaza-2',3'-dideoxyadenosine CAS No. 40627-30-3

7-Deaza-2',3'-dideoxyadenosine

Cat. No. B1348378
CAS RN: 40627-30-3
M. Wt: 234.25 g/mol
InChI Key: IMONOBVOMFRFGW-IONNQARKSA-N
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Description

7-Deaza-2’,3’-dideoxyadenosine is a potent pharmaceutical medication used in the pharmacological combat against viral infections . Its inhibition of reverse transcriptase metabolism profoundly suppresses replication of viral genomes within the infected host, thereby attenuating the severity and progression of viral infections such as herpes, HIV, and hepatitis B and C .


Synthesis Analysis

7-Deaza-2’,3’-dideoxyadenosine can be used in the synthesis of oligodeoxyribonucleotides . The synthesis of 7-deazaadenine 2’-deoxyribonucleosides bearing bipyridine, phenanthroline, or terpyridine ligands linked to position 7 via an acetylene or phenylene spacer is reported based on aqueous cross-coupling reactions of unprotected 7-iodo-7-deaza-2’-deoxyadenosine with ligand-functionalized acetylenes or boronic acids .


Molecular Structure Analysis

The molecular formula of 7-Deaza-2’,3’-dideoxyadenosine is C11H14N4O2 . The IUPAC name is [(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol .


Chemical Reactions Analysis

7-Deaza-2’,3’-dideoxyadenosine can be used in the synthesis of oligodeoxyribonucleotides . The synthesis of the title 7-deazaadenine 2’-deoxyribonucleosides bearing bipyridine, phenanthroline, or terpyridine ligands linked to position 7 via an acetylene or phenylene spacer is reported based on aqueous cross-coupling reactions of unprotected 7-iodo-7-deaza-2’-deoxyadenosine with ligand-functionalized acetylenes or boronic acids .


Physical And Chemical Properties Analysis

The molecular weight of 7-Deaza-2’,3’-dideoxyadenosine is 234.25 g/mol . It appears as a white crystalline powder . It is soluble in methanol .

Scientific Research Applications

Synthesis and Antiviral Activity

7-Deaza-2',3'-dideoxyadenosine and its derivatives have been extensively studied for their synthesis and potential antiviral activities. Research by Franchetti et al. (1991) demonstrated the synthesis of 3-deaza analogues of anti-HIV agents, including 2′,3′-didehydro-2′,3′-dideoxyadenosine and 2′,3′-dideoxyadenosine. These compounds showed notable anti-HIV activity at non-cytotoxic doses and significant cytostatic activity against murine colon adenocarcinoma cells (Franchetti et al., 1991). Another study by Seela et al. (1990) discussed the convergent syntheses of 3-deazapurine nucleosides, including 7-deaza-2',3'-dideoxyadenosine, which were found to be more stable against proton-catalyzed N-glycosylic bond hydrolysis than parent purine nucleosides (Seela et al., 1990).

Inhibition of Animal Viruses

Research has also been conducted on the efficacy of 7-Deaza-2',3'-dideoxyadenosine derivatives as inhibitors of virus replication in animal models. Vittori et al. (2003, 2004) synthesized and tested N6-Cycloalkyl-2',3'-dideoxyadenosine derivatives and (2-chloro)-N6-cycloheptyl-3-deazaadenosine for their antireplicative activity against Bovine Herpes Virus 1 (BHV-1) and sheep Maedi/Visna Virus (MVV), showing good antireplicative activity and low cell toxicity (Vittori et al., 2003)(Vittori et al., 2004).

Synthesis and Conversion Studies

Seela and Kaiser (1988) investigated the synthesisof 8-Aza-7-deaza-2',3'-dideoxyadenosine, focusing on its conversion into allopurinol 2',3'-dideoxyribofuranoside. Their findings indicated a higher stability of the N-glycosylic bond of this compound to acid than that of 2',3'-dideoxyadenosine (ddA), although it showed no significant activity against the human immunodeficiency virus (Seela & Kaiser, 1988).

Carbocyclic Analogue and Antiviral Action

Montgomery et al. (1982) synthesized the carbocyclic analogue of 3-deazaadenosine (3-deaza-C-Ado), which demonstrated antiviral activity against various viruses, including herpes simplex virus type 1 and vaccinia virus. This compound was found to be a competitive inhibitor of S-adenosyl-L-homocysteine hydrolase and acted by potentially inhibiting the methylation of viral mRNA's polynucleotide 5' cap (Montgomery et al., 1982).

Metabolic Pathways in Human T Lymphocytes

Carson et al. (1988) explored the metabolism of 2',3'-dideoxyadenosine (ddAdo) in human T lymphocytes. Their research showed that ddAdo might be phosphorylated in T cells by various enzymes, although deoxycytidine kinase predominates. This study provided insights into the metabolic pathways and the potential limitations of ddAdo in preventing HIV-1 infection in cells with high AMP deaminase activity (Carson et al., 1988).

Safety And Hazards

When handling 7-Deaza-2’,3’-dideoxyadenosine, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)/t7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONOBVOMFRFGW-IONNQARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193635
Record name 7-Deaza-2',3'-dideoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Deaza-2',3'-dideoxyadenosine

CAS RN

40627-30-3
Record name 7-Deaza-2',3'-dideoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Deaza-2',3'-dideoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F SEELA, K KAISER - Chemical and pharmaceutical bulletin, 1988 - jstage.jst.go.jp
4-Amino-1-(2, 3-dideoxy-ƒÀ-D-glycero-pentofuranosyl)-1H-pyrazolo [3, 4-d] pyrimidine(5) was synthesized from 8-aza-7-deaza-2'-deoxyadenosine(1). Benzoylation of the 4-amino …
Number of citations: 16 www.jstage.jst.go.jp
MJ Robins, RS Vinayak, SG Wood - Tetrahedron letters, 1990 - Elsevier
Coupling of iodo-nucleosides with terminal alkynes such as 3-(acylamino)propynes, whose initial products readily undergo secondary cyclization reactions, can be effected smoothly by …
Number of citations: 85 www.sciencedirect.com
E Santaniello, P Ciuffreda, L Alessandrini - Synthesis, 2005 - thieme-connect.com
Adenosine deaminase (ADA) and adenylic acid deaminase (AMPDA) are enzymes that catalyze the hydrolytic deamination of various purine nucleosides. In light of recent reports, ADA …
Number of citations: 28 www.thieme-connect.com
JR Hanrahan, DW Hutchinson - Journal of biotechnology, 1992 - Elsevier
The majority of potential antiviral agents which are currently undergoing clinical trials are inhibitors of the replication of nucleic acids. The most common class of these inhibitors are …
Number of citations: 55 www.sciencedirect.com
J Czarny, J Staninska-Pięta… - Annals of …, 2019 - annalsmicrobiology.biomedcentral …
The use of autochthonous microorganisms for the bioaugmentation of areas contaminated with hydrocarbons has a high potential to overcome the limitations associated with the …
GS Buenger - 1990 - search.proquest.com
Since the discovery of the anti-HIV activity of dideoxynucleosides, much attention has focused on the synthesis of more potent and selective analogues. New congeners of 2$\sp\prime $…
Number of citations: 1 search.proquest.com

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